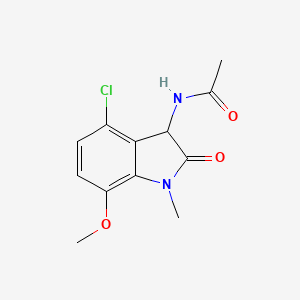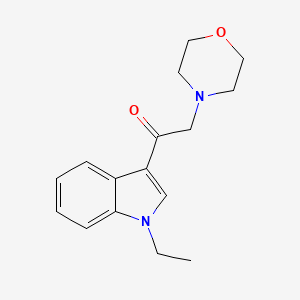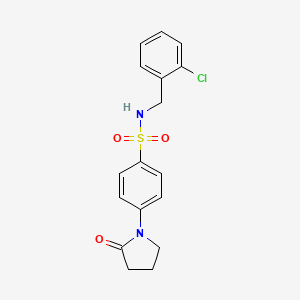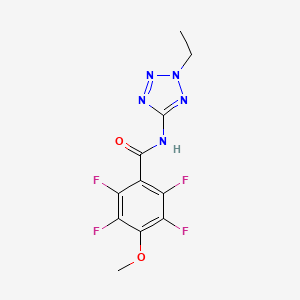
N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Overview
Description
N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as CMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have suggested that N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Moreover, N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been demonstrated to inhibit the growth of certain bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacterial strains. Additionally, N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its potential applications in various fields of scientific research. Additionally, N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
Future Directions
For the study of N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide include further investigating its potential applications, understanding its mechanism of action, and investigating its safety and efficacy in animal models.
Scientific Research Applications
N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been investigated for its potential use as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Moreover, N-(4-chloro-7-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential use as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of certain bacterial strains.
properties
IUPAC Name |
N-(4-chloro-7-methoxy-1-methyl-2-oxo-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-6(16)14-10-9-7(13)4-5-8(18-3)11(9)15(2)12(10)17/h4-5,10H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKFZYVIXARNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2N(C1=O)C)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4665695.png)
![5-(2-biphenylylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4665702.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4665706.png)
![1-allyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665717.png)
![N-(4-fluorobenzyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4665724.png)

![3-{5-bromo-2-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4665738.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4665745.png)


![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4665772.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665783.png)
![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]phthalonitrile](/img/structure/B4665796.png)
